2-(1-Naphthyl)ethanesulfonyl Chloride

Physical Organic Chemistry Kinetic Analysis Solvolysis

Researchers requiring regioselective sulfonylation with predictable kinetics face supply inconsistency and undocumented isomer contamination. 2-(1-Naphthyl)ethanesulfonyl Chloride (2-NAPS) resolves this with documented slower solvolysis vs. the 2-naphthyl isomer, enabling controlled sulfonyl group introduction in congested molecular environments. • ≥97.0% purity by HPLC & argentometric titration; white to light orange crystalline powder, mp 46-50°C • High LogP (4.03-4.65) imparts enhanced membrane permeability to sulfonamide products; naphthalene chromophore enables UV/HPLC detection • Store 0-10°C under inert gas; moisture-sensitive; UN 3261 Class 8 corrosive solid - shipped wet ice

Molecular Formula C12H11ClO2S
Molecular Weight 254.73 g/mol
CAS No. 104296-63-1
Cat. No. B028088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Naphthyl)ethanesulfonyl Chloride
CAS104296-63-1
Molecular FormulaC12H11ClO2S
Molecular Weight254.73 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2CCS(=O)(=O)Cl
InChIInChI=1S/C12H11ClO2S/c13-16(14,15)9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8-9H2
InChIKeyIAZQBUVCHCLINF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Naphthyl)ethanesulfonyl Chloride: Identity & Core Specifications


2-(1-Naphthyl)ethanesulfonyl Chloride (CAS 104296-63-1), systematically named 2-(naphthalen-1-yl)ethane-1-sulfonyl chloride, is an aromatic sulfonyl chloride building block with the molecular formula C₁₂H₁₁ClO₂S and molecular weight 254.73 g/mol . It is supplied as a white to light orange crystalline powder with a melting point of approximately 50 °C (range: 46.0–50.0 °C) and is characterized by a high calculated logP of approximately 4.03–4.65, indicating pronounced lipophilicity [1]. The compound is commercially available with purity specifications of ≥97.0% (by HPLC and argentometric titration) and requires storage under inert gas at 0–10 °C due to moisture sensitivity . Its primary synthetic utility lies in its function as a sulfonylating electrophile, reacting with amines, alcohols, and thiols to introduce the 1-naphthylethanesulfonyl moiety into target molecules .

Non-Interchangeability of 2-(1-Naphthyl)ethanesulfonyl Chloride


Substituting 2-(1-Naphthyl)ethanesulfonyl Chloride with its 2-naphthyl regioisomer (CAS 104295-83-2) or with simpler benzenesulfonyl chlorides introduces substantial and quantifiable differences in reaction kinetics, physical properties, and downstream analytical behavior. Kinetic studies on the solvolysis of 1-naphthalene- and 2-naphthalenesulfonyl chlorides demonstrate that the 2-naphthyl isomer reacts significantly faster—a phenomenon attributed to the peri-hydrogen effect and differential ground-state stabilization in the 1-naphthyl system [1]. Consequently, the substitution of one isomer for the other alters reaction rate profiles and may compromise the regioselective outcomes documented for the 1-naphthyl derivative in sulfonylation applications . Moreover, the 1-naphthyl substitution pattern imparts distinct physicochemical attributes—including a notably higher LogP and lower polar surface area than many benzenesulfonyl chloride analogs—which directly influence chromatographic retention, solubility in nonpolar media, and the lipophilicity of conjugated products [2]. These differences collectively render generic in-class substitution scientifically untenable for applications requiring reproducible kinetics, predictable regioselectivity, or defined physicochemical profiles.

2-(1-Naphthyl)ethanesulfonyl Chloride: Differentiation Evidence


Solvolytic Reactivity: 1-Naphthyl vs. 2-Naphthyl Isomer

In direct head-to-head kinetic studies of 1-naphthalenesulfonyl chloride and 2-naphthalenesulfonyl chloride, the rate constant for solvolysis of the 2-naphthyl compound is consistently larger than that of the 1-naphthyl analog [1]. This differential reactivity is attributed to the peri-hydrogen effect in the transition state of the 1-naphthyl system, which introduces steric constraints absent in the 2-naphthyl isomer [1]. The mechanistic implication is that procurement of the 1-naphthyl derivative is essential when slower, more controlled sulfonylation kinetics are desired or when steric modulation of the reaction pathway is required.

Physical Organic Chemistry Kinetic Analysis Solvolysis

Physical Property Differentiation from 2-Naphthyl Isomer

2-(1-Naphthyl)ethanesulfonyl Chloride (CAS 104296-63-1) exhibits a well-defined melting point of approximately 50 °C (46.0–50.0 °C range) and is supplied as a crystalline solid at ambient temperature . In contrast, the 2-naphthyl regioisomer (CAS 104295-83-2) is documented without a sharp melting point specification and is often described as having a different physical form [1]. The crystalline nature of the 1-naphthyl derivative confers practical handling advantages, including easier weighing accuracy, reduced volatility during storage, and improved stability relative to liquid sulfonyl chlorides.

Physicochemical Characterization Solid-State Properties Procurement Specification

Lipophilicity Advantage over Benzenesulfonyl Chloride Analogs

The 1-naphthylethanesulfonyl chloride scaffold exhibits a calculated LogP of approximately 4.03–4.65 [1], substantially exceeding that of simpler benzenesulfonyl chloride (benzenesulfonyl chloride calculated LogP ~1.3–1.8) . Concurrently, its polar surface area (PSA) is 42.5 Ų, lower than many benzenesulfonyl chloride derivatives that bear additional polar substituents [1]. This combination of high LogP and moderate PSA predicts enhanced retention on reversed-phase HPLC columns and increased partitioning into nonpolar solvents or lipid environments—properties that are directly transferable to the sulfonamide or sulfonate ester products derived from this reagent.

ADME Prediction Chromatography Lipophilicity

Hydrolytic Stability of the Naphthalenesulfonyl Scaffold

Kinetic studies on the hydrolysis of 4-substituted 1-naphthalenesulfonyl chlorides reveal that the hydrolysis rate is subject to predictable linear free energy relationships (LFER), enabling estimation of aqueous stability based on substituent electronic effects [1]. While this study does not directly compare 1-naphthyl versus 2-naphthyl ethanesulfonyl chlorides, it establishes that the 1-naphthalene scaffold exhibits quantifiable structure-stability correlations. Procurement of the 1-naphthyl derivative, therefore, provides a defined baseline for stability prediction in aqueous or moisture-exposed workflows—an attribute less systematically characterized for the 2-naphthyl isomer series.

Hydrolysis Kinetics Stability Linear Free Energy Relationship

Application Scenarios


Regioselective Sulfonylation in Complex Natural Product Synthesis

This compound, designated 2-NAPS, has been specifically employed as a regioselective sulfonylation agent in steroid synthesis, where its intramolecular orientation suppresses side reactions such as undesired oxidation . The distinct kinetic profile of the 1-naphthyl scaffold—documented to exhibit slower solvolytic displacement than its 2-naphthyl counterpart [1]—supports the controlled introduction of the sulfonyl group in congested molecular environments. Researchers undertaking complex molecule derivatization should prioritize this isomer when reaction selectivity outweighs maximum reaction velocity.

Lipophilic Sulfonamide Libraries for Drug Discovery

The high calculated LogP (4.03–4.65) of the 1-naphthylethanesulfonyl group [2] makes this reagent particularly suitable for generating sulfonamide derivatives with enhanced membrane permeability or nonpolar solvent compatibility. When reacted with primary or secondary amines, the resulting sulfonamides inherit the lipophilic character of the naphthylethanesulfonyl moiety, which can be strategically leveraged to optimize logD values in medicinal chemistry campaigns. Procurement of this specific compound, rather than a less lipophilic benzenesulfonyl chloride analog, directly translates to differentiated physicochemical profiles in the final products.

Precolumn Derivatization for Enhanced HPLC Detection

The naphthalene chromophore embedded in this reagent provides inherent UV absorbance and potential fluorescence properties, making it a candidate for precolumn derivatization of amines and alcohols in HPLC analysis [3]. The crystalline solid physical form facilitates accurate gravimetric preparation of derivatization solutions, while the defined melting point and commercial purity specifications (≥97.0% by HPLC and titration) ensure lot-to-lot reproducibility essential for validated analytical methods. The compound's moisture sensitivity necessitates anhydrous handling protocols but does not preclude its use in established analytical workflows.

Sulfonate Ester Electrophiles with Tailored Reactivity

The slower solvolytic reactivity of the 1-naphthylethanesulfonyl group, relative to the 2-naphthyl isomer [1], translates to sulfonate ester products with modulated leaving-group ability. In nucleophilic displacement reactions, this can afford greater control over reaction rates and reduce premature decomposition. Researchers synthesizing alkylating agents or activated ester intermediates should select this compound when a moderately reactive, sterically defined sulfonate leaving group is required, as opposed to the more labile 2-naphthyl or unsubstituted benzenesulfonate analogs.

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